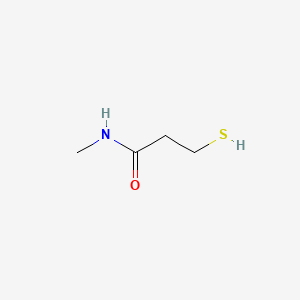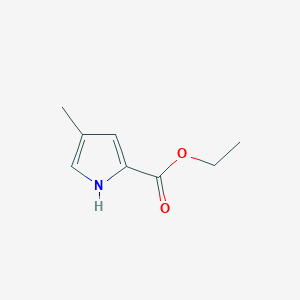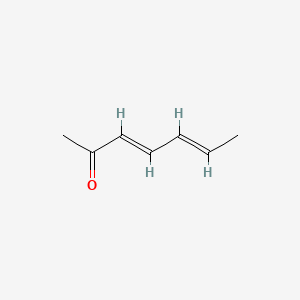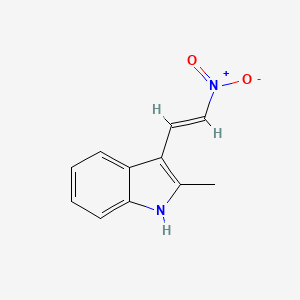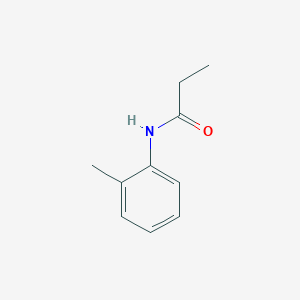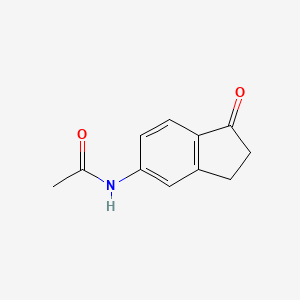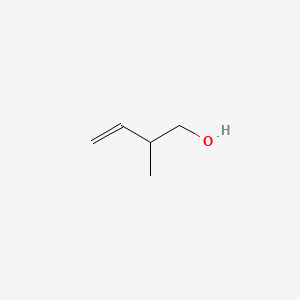
2-Methyl-3-buten-1-ol
Overview
Description
2-Methyl-3-buten-1-ol, also known as 3-methylbut-3-en-1-ol, is a hemiterpene alcohol. It is a clear, colorless liquid with a fruity odor. This compound is used as an intermediate in the production of other chemicals and has applications in various industries, including perfumery and pharmaceuticals .
Preparation Methods
2-Methyl-3-buten-1-ol is produced industrially by the reaction of isobutene (2-methylpropene) with formaldehyde. The reaction is followed by an isomerization process to yield the desired product. This isomerization is catalyzed by species that can form an allyl complex without excessive hydrogenation of the substrate, such as poisoned palladium catalysts .
Chemical Reactions Analysis
2-Methyl-3-buten-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aldehydes or carboxylic acids.
Reduction: It can be reduced to form saturated alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Isomerization: It can be isomerized to form other isomers, such as 3-methyl-2-buten-1-ol
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions include aldehydes, carboxylic acids, and other isomeric alcohols .
Scientific Research Applications
2-Methyl-3-buten-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other terpenoid compounds.
Industry: It is used as an intermediate in the production of fragrances and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-buten-1-ol involves its interaction with various molecular targets and pathways. For example, in its role as a semiochemical, it interacts with receptors in insects to influence their behavior. In its potential sedative effects, it may interact with neurotransmitter receptors in the brain .
Comparison with Similar Compounds
2-Methyl-3-buten-1-ol can be compared with other similar compounds, such as:
3-Methyl-2-buten-1-ol: Another isomer with similar chemical properties but different reactivity and applications.
2-Methyl-3-buten-2-ol: A structural isomer with a different position of the double bond, leading to different chemical behavior.
3-Buten-2-ol: A related compound with a different substitution pattern on the carbon chain .
These compounds share some similarities in their chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-methylbut-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-3-5(2)4-6/h3,5-6H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGOATMUHKIQQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863410 | |
| Record name | 3-Buten-1-ol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4516-90-9 | |
| Record name | 2-Methyl-3-buten-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4516-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Buten-1-ol, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004516909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Buten-1-ol, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Buten-1-ol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-3-buten-1-ol, | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-Methyl-3-buten-1-ol used in organic synthesis?
A: this compound serves as a valuable building block in organic synthesis. For example, it can be readily converted into allyl β-iodoethers using crystalline iodine and clinoptilolite (NaK)4CaAl6Ci30O72. [] These iodinated derivatives can then be further transformed into substituted 1,4-dioxanes in the presence of heteropolyacids. []
Q2: Can this compound participate in cross-metathesis reactions?
A: Yes, the methyl malonate ester of this compound can efficiently undergo cross-metathesis reactions with various methallylic esters using the second-generation Grubbs catalyst. [] This reaction produces trisubstituted olefins, with yields and stereoselectivity (E/Z isomers) influenced by the substituents on both the this compound derivative and the methallylic ester. []
Q3: Are there any studies on the atmospheric fate of isoprene and its reaction with OH radicals?
A: Yes, the reaction of isoprene with OH radicals in the atmosphere is a significant research area. One study employed quantum chemical calculations to investigate the formation of highly oxidized second-generation products from this reaction. [] Understanding the atmospheric fate of isoprene is crucial due to its role in air quality and climate change.
Q4: Has this compound been used in the study of homoallylic alcohol diastereomers?
A: While not directly used, this compound's structural isomer, crotyl bromide, plays a key role in synthesizing homoallylic alcohols. Researchers synthesized indium nanoparticles (InNPs) and used them to catalyze the allylation of ortho-substituted benzaldehydes with crotyl bromide. [] This reaction resulted in homoallylic alcohols with varying syn/anti diastereomeric ratios, prompting further investigation into their structural characterization using computational and NMR methodologies. []
Q5: Are there any ecological studies involving compounds derived from this compound?
A: Research indicates that linoleic acid, a fatty acid, can stimulate the production of semiochemicals by fungal symbionts of bark beetles. [] While the specific involvement of this compound is not mentioned, this highlights the ecological relevance of compounds within a similar chemical space. Further research exploring the potential role of this compound derivatives in bark beetle-fungus symbiosis would be interesting.
Q6: How is this compound relevant to monitoring pine wilt disease?
A: While not directly stated, the use of semiochemical-baited traps is a common method to monitor the pinewood nematode (PWN), Bursaphelenchus xylophilus, which causes pine wilt disease. [] Further research could explore if this compound derivatives, given their potential role in bark beetle ecology, could be used as attractants or repellants in these traps for improved monitoring and control of this devastating disease.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




